(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of heterocyclic compounds It features a unique structure that includes a furan ring, a thiazolo-triazine core, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring substituted with an acetylphenyl group. This intermediate is then subjected to a condensation reaction with a thiazolo-triazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum trioxide.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The thiazolo-triazine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
2,4-Difluorophenyl isocyanate: Shares the aromatic ring structure but differs in functional groups.
Uniqueness
The uniqueness of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C25H17N3O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2Z)-2-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-6-benzyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C25H17N3O4S/c1-15(29)17-7-9-18(10-8-17)21-12-11-19(32-21)14-22-24(31)28-25(33-22)26-23(30)20(27-28)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3/b22-14- |
InChI Key |
URMYPHCWJYFDJA-HMAPJEAMSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3 |
Origin of Product |
United States |
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